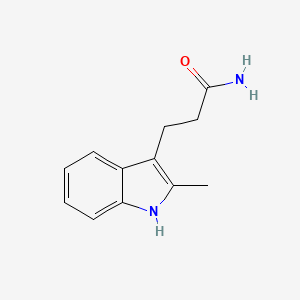

3-(2-methyl-1H-indol-3-yl)propanamide

Description

Contextual Significance of the Indole (B1671886) Nucleus in Contemporary Chemical Biology

The indole nucleus is considered a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological receptors with high affinity. researchgate.net This versatility has made it a cornerstone in drug discovery and chemical biology. ijsdr.orgnih.gov The indole ring is a key structural component in numerous natural products and synthetic molecules with significant biological activity. nih.gov For instance, it is found in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid. nih.govimpactfactor.org

The chemical properties of the indole nucleus, particularly the electron-rich nature of the pyrrole (B145914) ring, make it a versatile synthon for creating diverse molecular architectures. nih.gov Researchers continuously explore indole derivatives for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. impactfactor.orgresearchgate.net The ability of the indole ring to participate in hydrogen bonding and hydrophobic interactions contributes to its role in molecular recognition at the active sites of proteins and enzymes. researchgate.net

Classification and Structural Features of Indole-3-propanamide Derivatives

Indole-3-propanamide derivatives are a subclass of indoles characterized by a propanamide group attached to the third position of the indole ring. They can be classified based on the substitution patterns on the indole nucleus and the amide nitrogen.

N-H and N-Substituted Derivatives: A primary classification distinguishes between derivatives with an unsubstituted nitrogen on the indole ring (N-H) and those where the nitrogen is substituted with various functional groups. researchgate.net

Ring-Substituted Derivatives: Further classification is based on substituents at other positions of the indole's benzene (B151609) or pyrrole ring, such as halogens (chloro, bromo), methyl, or methoxy (B1213986) groups. researchgate.netscribd.com

Amide-Substituted Derivatives: The amide group itself can be unsubstituted (-CONH2) or substituted with alkyl, aryl, or heterocyclic moieties, leading to a wide array of N-substituted propanamides. nih.govmdpi.com

The core structure consists of the planar indole ring system connected to a flexible three-carbon alkyl chain terminating in an amide functional group. This combination of a rigid aromatic core and a flexible side chain is a common feature in pharmacologically active molecules, allowing for varied interactions with biological targets. For example, indole-3-propionamide (IPAM), a related compound, is noted for its antioxidant properties, which are influenced by its lipophilic character allowing it to penetrate cell membranes. google.com

Table 1: Physicochemical Properties of 3-(1H-indol-3-yl)propanamide Note: Data for the specific 2-methyl derivative is limited; properties for the parent compound are provided for context.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H12N2O | chemicalbook.comchemsynthesis.com |

| Molecular Weight | 188.23 g/mol | chemicalbook.comchemsynthesis.com |

| CAS Number | 5814-93-7 | chemicalbook.comchemsynthesis.com |

| Melting Point | 134-136 °C | chemsynthesis.com |

Overview of Research Paradigms for Indole-Based Compounds

Research on indole-based compounds typically follows several established paradigms, driven by their structural versatility and biological relevance.

Target-Based Drug Discovery: A primary approach involves designing and synthesizing indole derivatives to interact with specific biological targets, such as enzymes or receptors. For instance, some indole derivatives are designed as kinase inhibitors for anticancer therapy or as inhibitors of enzymes like Janus kinase 3 (JAK3) for immunosuppressive effects. nih.govnih.gov

Synthesis and SAR Studies: A significant area of research focuses on the chemical synthesis of novel indole derivatives and the subsequent exploration of their Structure-Activity Relationships (SAR). researchgate.netresearchgate.net This involves systematically modifying the indole scaffold and evaluating how these changes affect biological activity, leading to the identification of more potent and selective compounds. researchgate.net

Natural Product Mimicry and Derivatization: Many research efforts are inspired by naturally occurring indoles. Scientists synthesize analogs of natural products like melatonin (B1676174) or tryptamine (B22526), or create hybrid molecules that combine the indole scaffold with other pharmacophores to explore new biological activities. mdpi.comgoogle.com This approach leverages the evolutionary-optimized structures of natural compounds as a starting point for drug development.

Biochemical Probes: Indole derivatives are also used as chemical tools to study biological pathways. Their intrinsic fluorescence and ability to interact with proteins make them suitable as probes for investigating protein-ligand interactions and cellular processes. chemimpex.com

These research paradigms underscore the central role of the indole nucleus as a foundational structure in the ongoing quest for new therapeutic agents and a deeper understanding of chemical biology. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14-8/h2-5,14H,6-7H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZHCDSGYKLAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methyl 1h Indol 3 Yl Propanamide and Structural Analogs

Conventional Synthetic Approaches and Mechanistic Considerations

The synthesis of the indole (B1671886) core and its subsequent functionalization are cornerstones of heterocyclic chemistry. For 3-(2-methyl-1H-indol-3-yl)propanamide, conventional methods typically involve either constructing the indole ring with the side chain precursor already in place or adding the side chain to a pre-formed 2-methylindole (B41428) nucleus.

One of the most established methods for indole synthesis is the Fischer indole synthesis , discovered by Emil Fischer in 1883. byjus.comwikipedia.org This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.com Mechanistically, the process begins with the formation of a phenylhydrazone from the condensation of a phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgnih.gov This hydrazone then tautomerizes to an enamine form. wikipedia.org Following protonation, the key step is an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement that cleaves the N-N bond and forms a new C-C bond. byjus.comwikipedia.org The resulting di-imine intermediate undergoes cyclization and elimination of ammonia (B1221849) to yield the final aromatic indole ring. wikipedia.orgnih.gov The reaction can be catalyzed by a variety of Brønsted acids, such as HCl and H₂SO₄, or Lewis acids like ZnCl₂ and BF₃. wikipedia.orgnih.gov

Another fundamental approach for functionalizing the indole ring is the Friedel-Crafts acylation . This reaction is the simplest way to introduce an acyl group at the C3 position of an unprotected (NH) indole. nih.gov The reaction proceeds via an electrophilic substitution mechanism where a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), activates an acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly electrophilic acylium ion. researchgate.netresearchgate.net This electrophile is then attacked by the electron-rich indole ring, preferentially at the C3 position. However, a significant challenge in the Friedel-Crafts acylation of free indoles is the competing reaction at the N1 position, leading to N-acylated and 1,3-diacylated byproducts, or even polymerization. nih.gov To circumvent this, protection of the indole nitrogen, often with a phenylsulfonyl group, is frequently employed to ensure regioselective acylation at C3. researchgate.net The protecting group can then be removed via base hydrolysis to yield the 3-acylindole. researchgate.net

A more direct route to the final amide involves standard peptide coupling techniques. For instance, a synthetic pathway can involve the preparation of key intermediates like indole-3-propylamine and indole-3-carboxylic acid. researchgate.net These intermediates are then coupled to form the amide bond using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like Hydroxybenzotriazole (HOBT). researchgate.net

Green Chemistry Principles in Indole-3-propanamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to indole synthesis to reduce environmental impact, improve efficiency, and enhance safety. These efforts focus on alternative solvents, energy sources, and catalytic systems.

Ionic Liquid-Catalyzed Reaction Systems

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as green alternatives to volatile organic solvents due to their negligible vapor pressure, thermal stability, and recyclability. pharmtech.com They have been successfully employed in several key reactions for indole synthesis.

For the Friedel-Crafts acylation of indoles, a catalytic system of yttrium triflate (Y(OTf)₃) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄) has proven highly effective. nih.gov This system promotes the regioselective 3-acylation of unprotected indoles with acid anhydrides, yielding excellent results with the catalyst being reusable for up to four cycles without significant loss of activity. nih.gov The use of the ionic liquid appears to enhance the catalytic activity of the metal triflate. nih.gov

Furthermore, novel SO₃H-functionalized ionic liquids have been designed to act as both the catalyst and the reaction medium for the Fischer indole synthesis. rsc.org These Brønsted acidic ILs are effective in aqueous media, allowing the entire process to be performed in water without organic solvents. rsc.org The indole products can be easily separated by filtration, and the catalyst can be regenerated and reused. rsc.org The concept has been industrialized in processes like BASF's BASIL (Biphasic Acid Scavenging using Ionic Liquids) process, where an ionic liquid precursor acts as an acid scavenger, forming a liquid salt that is easily separated from the product phase. pharmtech.com

Water-Mediated and Solvent-Free Reaction Protocols

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis is a key goal of green chemistry. Researchers have developed catalyst-free, three-component reactions in water to synthesize complex indole derivatives like 3-(1H-indol-3-yl)isoindolin-1-ones. rsc.org The Fischer indole synthesis has also been adapted to run in water using specialized ionic liquid catalysts. rsc.org

Solvent-free, or solid-state, reactions represent another significant green advancement, minimizing waste and often leading to higher efficiency. These reactions are typically conducted by mixing the neat reactants, sometimes with a solid support or catalyst. This approach has been used for the synthesis of various heterocyclic compounds, including propargylamines and 3-alkenyl oxindoles. rsc.orgnih.govajgreenchem.com For indole analogs, a diastereoselective three-component reaction to produce indolyldihydrofurans has been achieved under solvent-free conditions. researchgate.net These protocols often benefit from microwave assistance to accelerate the reaction. ajgreenchem.com

Microwave-Assisted Synthetic Transformations

Microwave irradiation has become a popular technology in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. openpharmaceuticalsciencesjournal.com This non-classical heating method involves the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating.

In the context of indole synthesis, microwave assistance has been transformative. The Y(OTf)₃-catalyzed Friedel-Crafts acylation in ionic liquids can be completed in just a few minutes under microwave irradiation. nih.gov Similarly, the palladium-catalyzed intramolecular cyclization to form 2-methyl-1H-indole-3-carboxylate derivatives shows markedly improved yields and shorter reaction times with microwave heating compared to conventional oil bath heating. mdpi.com For example, the synthesis of methyl 5-chloro-2-methyl-1H-indole-3-carboxylate was achieved in 90% yield in just one hour under microwave conditions, whereas conventional heating required 16 hours to produce a 73% yield. mdpi.com This efficiency extends to the synthesis of various other heterocyclic systems, including those containing indole and triazole moieties. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives mdpi.com

| Product | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Conventional | 80 °C | 16 h | 73% |

| Microwave | 100 °C | 1 h | 90% | |

| Methyl 4,6-dichloro-2-methyl-1H-indole-3-carboxylate | Conventional | 80 °C | 16 h | 70% |

| Microwave | 100 °C | 1 h | 88% | |

| Methyl 4-phenoxy-2-methyl-1H-indole-3-carboxylate | Conventional | 80 °C | 3 h | 90% |

| Microwave | 100 °C | 1 h | 95% |

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rug.nl These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of complex molecules. rug.nlresearchgate.net

Several MCRs have been developed for the synthesis of indole-containing scaffolds. An innovative two-step process involving an Ugi four-component reaction (U-4CR) followed by an acid-induced cyclization can assemble the indole core from simple anilines, glyoxal, formic acid, and an isocyanide under mild, metal-free conditions. semanticscholar.org Other examples include the one-pot, three-component synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones in water and the solvent-free synthesis of indolyldihydrofurans. rsc.orgresearchgate.net More recently, a sulfamic acid-catalyzed three-component reaction of an arylglyoxal, 2-amino-1,4-naphthoquinone, and indole has been reported to efficiently produce complex benzo[f]indole derivatives. nih.gov These MCR strategies streamline the synthesis of complex structures by forming multiple bonds in a single operation. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Therefore, the ability to synthesize or separate specific enantiomers of indole derivatives is of paramount importance.

Stereoselective synthesis aims to directly produce a single enantiomer. A significant breakthrough has been the development of a catalytic, enantioselective Fischer indole synthesis. sciencedaily.com This method uses a chiral phosphoric acid as a catalyst to perform a desymmetrizing indolization of diketones, proceeding through a dynamic kinetic resolution to yield the indole product with high enantioselectivity. sciencedaily.com Similarly, the asymmetric Friedel-Crafts reaction, using either chiral metal complexes or organocatalysts, is a powerful tool for the direct synthesis of optically active indole derivatives. nih.gov

Enantiomeric resolution is the process of separating a racemic mixture into its constituent enantiomers. For analogs of this compound, supercritical fluid chromatography (SFC) has proven to be an effective resolution technique. nih.govglobalauthorid.com A study on 13 different indole-3-propanamide (I3P) derivatives showed excellent baseline separation for most enantiomeric pairs using polysaccharide-based chiral stationary phases. nih.gov The Lux Cellulose-4 column, in particular, was effective for resolving ten of the derivative pairs. nih.govglobalauthorid.com

Table 2: Enantiomeric Resolution of Indole-3-Propanamide (I3P) Derivatives via SFC nih.gov

| I3P Derivative | Chiral Stationary Phase | Separation Quality |

|---|---|---|

| I3P-1, 2, 3, 4, 7, 8, 9, 11, 12, 13 | Lux Cellulose-4 | Excellent, baseline separation |

| I3P-5, 6, 10 | Lux Cellulose-2 | Moderate separation |

Another powerful method is enzymatic kinetic resolution . This technique utilizes enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CAL-B), to selectively catalyze a reaction (e.g., acylation) on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.netmdpi.com This allows for the separation of the acylated product from the unreacted enantiomer, providing access to both optically pure forms. researchgate.net This strategy has been successfully applied to resolve racemic amines and other chiral building blocks relevant to pharmaceutical synthesis. researchgate.netmdpi.com

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations

Rational Design and Molecular Modifications of the Indole (B1671886) and Propanamide Moieties

The rational design of analogs based on the indole-3-propanamide framework often involves strategic modifications to either the indole ring system or the propanamide side chain to enhance potency, selectivity, or pharmacokinetic properties. rsc.orgrsc.org The primary goals of these modifications include optimizing interactions with biological targets and improving drug-like characteristics. nih.gov

Researchers have approached the design of such compounds by considering the indole and propanamide moieties as distinct regions for pharmacomodulation. researchgate.net For instance, in the development of new anti-inflammatory agents, N-pyridinyl(methyl)indolylpropanamides were synthesized by carrying out modifications at the N(1) and C(5) positions of the indole ring and on the propanamide chain.

Another design strategy involves creating hybrid molecules that combine the indole-propanamide scaffold with other pharmacologically active fragments. This approach aims to develop compounds with potentially novel or dual mechanisms of action. The synthesis of derivatives often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxybenzotriazole (HOBt) to form the amide bond between an indole-3-propanoic acid derivative and a desired amine. nih.gov

Positional and Substituent Effects on Research-Relevant Biological Interactions

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on both the indole ring and the side chain.

The substitution pattern on the indole ring plays a critical role in modulating biological activity. The 2-methyl group in 3-(2-methyl-1H-indol-3-yl)propanamide is a key feature. In some contexts, the 2-methylindole (B41428) moiety itself is a crucial intermediate for synthesizing dyes, pigments, and pharmaceuticals. wikipedia.org Studies have shown that a small alkyl side chain, such as a methyl group, at the C2 or C3 position is often preferred for certain biological activities. nih.gov

Computational studies suggest that even small substitutions on the indole ring can have a significant effect on the ground and excited state electronic structure of the molecule. chemrxiv.org The position of substitution is also crucial; for example, studies on other indole derivatives have shown that substitution at position 4 can have a greater effect on the electronic transition dipole moment than at other positions. nih.gov Research on prodolic acid analogs demonstrated that indole ring substitution can enhance anti-inflammatory potency by interfering with metabolic hydroxylation, thereby prolonging the serum half-life. nih.gov

The introduction of various substituents, such as halogens (chloro, fluoro) or electron-withdrawing groups (trifluoromethoxy), has been a common strategy. researchgate.net For instance, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides, compounds with electron-withdrawing groups on the indole ring were found to be more active in antimicrobial assays. researchgate.net The presence of chloro and trifluoromethoxy groups was noted to increase the lipophilic nature of the molecules, potentially making them more cell-permeable. researchgate.net

Below is a table summarizing the observed effects of various indole ring substitutions on biological activity from studies on related indole derivatives.

| Position | Substituent | Observed Effect on Activity | Compound Series Studied | Reference |

| C2 | Methyl | Often preferred for activity; can influence steric interactions at the target site. nih.gov | Cannabinoid Receptor Modulators | nih.gov |

| C4 | Various (NO₂, CHO) | Can significantly tune absorption and emission wavelengths (red-shift). nih.gov | 4-Substituted Indoles | nih.gov |

| C5 | Chloro, Fluoro | Chloro group can enhance potency in some series. nih.gov | CB1 Allosteric Modulators | nih.gov |

| C5 | Methoxy (B1213986) | Less favorable for activity compared to C7 substitution in one series. researchgate.net | CysLT1 Antagonists | researchgate.net |

| C7 | Methoxy | Most favorable position for substitution in a series of CysLT1 antagonists. researchgate.net | CysLT1 Antagonists | researchgate.net |

| N1 | Benzyl | Substitution at the indole nitrogen can significantly alter activity profiles. nih.govresearchgate.net | Indole-2- and 3-carboxamides | nih.govresearchgate.net |

This table is illustrative, based on findings from various indole derivative classes, and highlights general principles of substitution effects.

Modifications to the 3-propanamide side chain are crucial for defining the molecule's interaction with its biological targets. SAR studies have explored variations in the length of the alkyl chain, rigidity, and substitutions on the amide nitrogen. researchgate.net For example, studies on dopamine (B1211576) D4 ligands showed that a one or two-carbon chain linking a cyclic amine to the indole core was critical, with the 3-aminomethyl-7-azaindole series showing the highest affinity. nih.gov

In another study on TRPV1 antagonists, modifying the propanamide portion with dimethyl or cyclopropyl (B3062369) groups was investigated. researchgate.net It was found that the α-methyl group in the propanamide "B-region" might constitute a principal pharmacophore for activity. researchgate.net The nature of the substituent on the amide nitrogen (the "C-region") is also a key determinant of potency. Replacing a t-butylbenzyl group with other aryl alkyl or diaryl alkyl derivatives led to significant variations in receptor binding affinity. researchgate.net The synthesis of hybrid molecules, such as coupling the propanamide side chain with moieties like naproxen, has also been explored to potentially combine anti-inflammatory properties. mdpi.com

Mechanistic Investigations of Biological Activity in Preclinical Research Models

Identification of Molecular Targets and Ligand-Receptor Interactions

Preclinical research has focused on identifying the molecular targets of 3-(2-methyl-1H-indol-3-yl)propanamide and related indole-based compounds to elucidate their mechanisms of action. These investigations have primarily involved receptor binding studies and enzyme inhibition profiling to determine how these molecules interact with specific biological macromolecules.

Studies have explored the interaction of indole-propanamide scaffolds with various receptors crucial in physiological and pathological processes.

Nav1.7 Channels: The voltage-gated sodium channel Nav1.7 is a significant target in pain research. nih.gov A highly effective 1H-indole-3-propionamide inhibitor, identified as WN2, has been discovered through integrated drug discovery strategies. nih.gov Molecular dynamics simulations and experimental results indicate that the R-configuration of this compound (WN2-R) is the favored form, binding within the VSDIV pocket of Nav1.7. nih.gov This interaction demonstrates potent inhibition of the channel, highlighting the potential of the indole-3-propionamide scaffold in modulating Nav1.7 activity. nih.gov

Formyl-Peptide Receptors (FPRs): FPRs are G protein-coupled receptors that play a critical role in inflammatory responses. nih.govnih.gov Research into chiral ureidopropanamido derivatives, designed from a lead agonist containing a 3-(1H-indol-3-yl)propanamide structure, has shown them to be potent and selective agonists of Formyl-Peptide Receptor-2 (FPR2). nih.govnih.gov These compounds activate human neutrophils and transfected HL-60 cells expressing human FPR2. nih.gov The interaction with FPR2 suggests a role for this class of indole (B1671886) derivatives in modulating inflammatory and immune reactions. nih.govfrontiersin.org

Androgen Receptor (AR): The indole structure is a recognized scaffold in the development of androgen receptor antagonists. nih.gov While specific binding studies for this compound are not detailed, related indole-based molecules have been investigated as AR antagonists for conditions like castration-resistant prostate cancer (CRPC). nih.govnih.gov The activation of AR is a critical step in the growth of prostate cancer, and compounds that can effectively antagonize this receptor are of significant interest. nih.gov The metabolic stability of indole-based AR antagonists is a key area of research, with modifications to the indole ring being explored to improve their properties. nih.gov

| Target Receptor | Compound Scaffold | Finding | IC50 / Activity |

|---|---|---|---|

| Nav1.7 Channel | 1H-indole-3-propionamide (WN2-R) | Selective inhibitor, binds to VSDIV pocket. nih.gov | 24.7 ± 9.4 nM nih.gov |

| Formyl-Peptide Receptor 2 (FPR2) | 3-(1H-indol-3-yl)ureidopropanamide | Potent and selective agonist. nih.govnih.gov | Activates Ca2+ mobilization in FPR2-expressing cells. nih.gov |

| Androgen Receptor (AR) | Indole-based antagonists | Indole is a first-in-class scaffold for AR antagonists. nih.gov | Potent antagonistic activity demonstrated by related compounds. nih.gov |

The inhibitory activity of indole derivatives against various enzymes has been evaluated to understand their therapeutic potential.

Carbonic Anhydrase (CA): The indole scaffold has been identified as a promising framework for developing potent carbonic anhydrase inhibitors. nih.gov A series of novel indole-based benzenesulfonamides were designed and synthesized, leading to the identification of potent and selective inhibitors of human carbonic anhydrase II (hCA II). nih.gov For instance, 3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is one such derivative investigated for its CA inhibition properties. nih.gov

Elastase: While direct inhibition of elastase by this compound is not documented, related pathways show a connection. Formyl peptide receptor 1 (FPR1) antagonists have been shown to inhibit elastase release in human neutrophils. medchemexpress.com Given that indole-propanamide derivatives can interact with FPRs, this suggests a potential indirect influence on pathways involving elastase.

Catalase: Direct inhibition of catalase by this compound has not been a primary focus of the reviewed studies. However, in the broader context of oxidative stress, some nanomaterials designed for ROS scavenging exhibit catalase-mimetic activities. nih.gov Indole derivatives are known for their antioxidant properties, which involves interaction with reactive oxygen species, a function related to the role of catalase. nih.govresearchgate.net

| Target Enzyme | Compound Scaffold | Finding |

|---|---|---|

| Carbonic Anhydrase II (hCA II) | Indole-based benzenesulfonamides | Identified as potent and selective inhibitors. nih.gov |

| Elastase | FPR1 Antagonists | Inhibition of elastase release in neutrophils is linked to FPR1 antagonism. medchemexpress.com |

| Catalase | Indole Derivatives | Research focuses on general ROS scavenging rather than direct catalase inhibition. nih.govresearchgate.net |

Cellular and Biochemical Pathway Modulation

Research extends beyond single-target interactions to how these compounds modulate complex cellular and biochemical pathways, particularly those related to intracellular signaling and oxidative stress.

Aryl Hydrocarbon Receptor (AhR) Pathway: The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that can be modulated by various indole derivatives, including gut microbiome-derived indole-3-acetate. researchgate.net Upon ligand binding, the AhR translocates into the nucleus, partners with the AhR nuclear translocator (ARNT), and binds to promoter regions of specific genes, such as those for CYP1A1, to regulate their transcription. researchgate.netnih.gov As a member of the indole family, this compound exists in a chemical class known to interact with this pathway, which is central to cellular metabolism and responses to environmental signals. researchgate.net

Oxidative Phosphorylation: Specific studies detailing the direct modulation of the oxidative phosphorylation pathway by this compound were not prominent in the reviewed literature. Research has more directly focused on the compound's role in counteracting oxidative stress through other mechanisms.

Indole derivatives, including indole-3-propanamides, have demonstrated notable antioxidant properties. nih.govresearchgate.net These compounds are capable of scavenging reactive oxygen species (ROS), which are implicated in cellular damage and numerous diseases. nih.govnih.gov

The reactivity of selected indole derivatives towards various ROS has been examined using techniques such as chemiluminescence and electron spin resonance (ESR) spin trapping. nih.gov These studies have used specific generators for different ROS, including potassium superoxide (B77818) as a source of superoxide radicals (O₂•-), the Fenton reaction for hydroxyl radicals (HO•), and an alkaline hydrogen peroxide mixture for singlet oxygen (¹O₂). nih.gov Results indicate that indole-3-carboxamides can inhibit the formation of hydroxyl radicals and decrease the chemiluminescence signal from superoxide-generating systems, confirming their ability to function as ROS scavengers. nih.govresearchgate.net

In Vitro and In Vivo Model Systems for Biological Activity Assessment (Non-Clinical Focus)

A variety of preclinical models have been employed to assess the biological activities of compounds based on the indole-3-propanamide scaffold.

In Vitro Models:

Murine Splenocyte Proliferation Assay: To evaluate immunosuppressive activity, N-aryl-3-(indol-3-yl)propanamides have been tested for their ability to inhibit the proliferation of murine splenocytes. nih.gov

Receptor-Transfected Cell Lines: HL-60 cells transfected with human FPR1 or FPR2 have been used to assess the agonist or antagonist activity of indole derivatives on these specific receptors. nih.gov

Enzyme Inhibition Assays: The inhibitory potential of indole-based sulfonamides against various human carbonic anhydrase isoforms (hCA I, II, IX, XII) has been determined using established biochemical assays. nih.govmdpi.com

In Vivo Models:

Delayed-Type Hypersensitivity (DTH) in Mice: This model has been used to confirm the immunosuppressive effects of N-aryl-3-(indol-3-yl)propanamides observed in vitro. nih.gov

Pain Models in Mice: To assess the analgesic effects of Nav1.7 inhibitors with a 1H-indole-3-propionamide scaffold, various mouse models have been utilized. These include models for acute pain, chronic inflammatory pain, and neuropathic pain. nih.govresearchgate.net

Xenograft Models: Castration-resistant VCaP xenograft models in mice have been used to evaluate the anti-tumor activity of AR inhibitors, a class to which some indole derivatives belong. nih.gov

| Model Type | Specific Model | Biological Activity Assessed | Compound Scaffold |

|---|---|---|---|

| In Vitro | Murine Splenocyte Proliferation Assay | Immunosuppression nih.gov | N-aryl-3-(indol-3-yl)propanamides |

| In Vitro | FPR-Transfected HL-60 Cells | Receptor Agonism nih.gov | 3-(1H-indol-3-yl)ureidopropanamide |

| In Vivo | Mice Delayed-Type Hypersensitivity (DTH) | Immunosuppression nih.gov | N-aryl-3-(indol-3-yl)propanamides |

| In Vivo | Mouse Models of Pain (Inflammatory, Neuropathic) | Analgesia nih.govresearchgate.net | 1H-indole-3-propionamide |

Cell-Based Functional Assays (e.g., cell proliferation, enzyme activity in cell lines)

The 2-methyl-1H-indol-3-yl core, a key feature of this compound, is a structural component of several potent kinase inhibitors. Functional assays in various cell lines have been instrumental in elucidating their mechanisms of action at a cellular level. These compounds often target critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and DNA damage response (DDR) pathways. researchgate.netnih.gov

Derivatives have been shown to inhibit the phosphorylation of key downstream effectors in these pathways. For instance, compounds developed as PI3K inhibitors effectively reduce the phosphorylation of Akt and p70S6 kinase, substrates of PI3K and mTOR, respectively. nih.gov The inhibitory concentrations for these effects are often determined in cell-based assays, providing a measure of their cellular potency. nih.gov In one study, a compound incorporating the indole structure inhibited Akt phosphorylation with an IC50 between 0.1 µM and 0.4 µM in cell-based assays. nih.gov

Furthermore, the functional consequence of this enzyme inhibition is frequently assessed through cell proliferation and apoptosis assays. For example, inhibitors of DNA-dependent protein kinase (DNA-PK), which can be synthesized from indole-containing precursors, have been shown to sensitize cancer cells to DNA-damaging agents like doxorubicin. nih.gov This is often measured by an increase in apoptosis in treated cancer cell lines. nih.gov The therapeutic potential of DNA-PK inhibitor AZD-7648 was investigated in chronic and acute myeloid leukemia cell lines, where it induced apoptosis and cell cycle arrest. mdpi.com Similarly, dual PI3K/mTOR inhibitors have been demonstrated to suppress neuroinflammatory responses in cell lines such as SH-SY5Y, C6, BV-2, and Mo3.13 by reducing NF-κB and pro-inflammatory cytokine levels. mdpi.com

The table below summarizes representative findings from cell-based functional assays for compounds containing the 2-methyl-1H-indol-3-yl moiety or related indole structures.

| Cell Line | Assay Type | Target/Pathway | Key Findings | Reference(s) |

| MDA-MB-468 | Akt Phosphorylation Assay | PI3K/Akt | Inhibition of Akt phosphorylation with IC50=5nM. | nih.gov |

| MC38 | Apoptosis Assay | DNA-PK | Increased chemosensitivity to doxorubicin. | nih.gov |

| K-562, LAMA-84 (CML); HEL, HL-60, KG-1, NB-4, THP-1 (AML) | Cell Viability, Apoptosis, Cell Cycle | DNA-PK | AZD-7648 induced apoptosis and cell cycle arrest; sensitivity varied among cell lines. | mdpi.com |

| SH-SY5Y, C6, BV-2, Mo3.13 | ELISA, MTT Assay | PI3K/mTOR, NF-κB | Dual PI3K/mTOR inhibition mitigated inflammation-driven cytotoxicity and decreased NF-κB and pro-inflammatory cytokine levels. | mdpi.com |

| BON-1, QGP-1 (Pancreatic Endocrine Tumor) | Colony Formation Assay | PI3K/Akt/mTOR | Dual PI3K-mTOR inhibitor BEZ235 was most effective in limiting PET cell growth. | researchgate.net |

| Multiple Human Cancer Cell Lines | Antiproliferative Assay | Pim-1 Kinase | Indole derivatives showed antiproliferative activity and pim-1 kinase inhibition. | depositolegale.it |

Animal Models for Biological Mechanism Elucidation (e.g., immune response modulation, specific phenotypic studies)

To understand the biological mechanisms of action in vivo, compounds structurally related to this compound have been evaluated in various animal models. These studies are crucial for confirming the cellular effects observed in vitro and for exploring systemic impacts, such as immune modulation and anti-tumor efficacy.

For instance, a PI3K inhibitor containing an indole moiety, selected for its potent inhibition of Akt phosphorylation in cell-based assays, was advanced to in vivo testing in mice. nih.gov Such studies often involve xenograft models, where human cancer cells are implanted into immunocompromised mice to assess the anti-tumor activity of a compound. The efficacy of the FDA-approved PI3K inhibitor alpelisib (B612111) was demonstrated in a mouse model that mimics the progression from precancerous lesions to breast cancer, where it slowed lesion expansion and prevented cancer formation. nih.gov

Animal models have also been pivotal in elucidating the role of DNA-PK inhibitors. The development of new DNA-PK inhibitors with improved solubility is intended to facilitate their study across diverse animal models. nih.gov The role of DNA-PKcs in T cell activation has been a particular focus, with research indicating that its inhibition can impede T cell responses, highlighting a potential application in modulating immune conditions. nih.gov In a study on neuroendocrine tumors, the DNA-PKcs inhibitor AZD7648 was tested in BON1-SSTR2 and NCI-H69 xenografted mice, demonstrating that inhibiting DNA-PKcs could potentiate the effects of peptide receptor radionuclide therapy. researchgate.net

The table below provides examples of how animal models have been used to investigate the biological mechanisms of compounds featuring the indole structural core.

| Animal Model | Compound Type | Biological System/Disease Investigated | Key Mechanistic Findings | Reference(s) |

| Mouse Model | PI3K Inhibitor | Breast Cancer Prevention | Short-course prophylactic treatment with alpelisib slowed early lesion expansion and prevented cancer formation by targeting PI3K signaling. | nih.gov |

| Mouse Xenograft (BON1-SSTR2, NCI-H69) | DNA-PKcs Inhibitor (AZD7648) | Neuroendocrine Tumors | Potentiation of the therapeutic effect of peptide receptor radionuclide therapy through DNA-PKcs inhibition. | researchgate.net |

| Male Heterozygous Mice | PI3K-C2α mutation | Glucose Homeostasis | Inactivation of a PI3K-C2α mutation resulted in leptin resistance and age-dependent insulin (B600854) resistance, showing a role in systemic glucose homeostasis. | nih.gov |

| Mouse Model | PI3Kδ/γ Inhibitors | Inflammation | Selective inhibition of PI3Kd/g suppressed lipopolysaccharide-induced TNFα production and T cell activation, demonstrating an anti-inflammatory effect. | ucsf.edu |

Metabolic Studies and Biotransformation Pathways in Research Contexts

Relationship to Endogenous Tryptophan Metabolism and Indole (B1671886) Pathways

The metabolic journey of 3-(2-methyl-1H-indol-3-yl)propanamide is intrinsically linked to the complex and crucial pathways of tryptophan metabolism. Tryptophan, an essential amino acid obtained from dietary sources, serves as the primary precursor for a multitude of bioactive molecules, including those produced via the indole pathway, primarily by the gut microbiota. frontiersin.orgnih.govnih.govmdpi.com It is estimated that about 4-6% of dietary tryptophan is catabolized by intestinal flora into various indole derivatives. nih.gov

The gut microbiota metabolizes tryptophan through several routes, producing a range of indole-containing compounds that influence host physiology. frontiersin.orgnih.govresearchgate.net A key pathway involves the deamination of tryptophan to form indole-3-pyruvic acid (IPyA). nih.gov IPyA is a central intermediate that can be further metabolized into other significant derivatives. nih.gov For instance, it can be converted to indole-3-lactic acid (ILA) or decarboxylated to indole-3-acetaldehyde, which is then oxidized to form indole-3-acetic acid (IAA). nih.gov

One of the most studied derivatives is indole-3-propionic acid (IPA), which is formed from IPyA through a series of reactions catalyzed by enzymes from bacteria such as Clostridium sporogenes. nih.gov These metabolites, including IAA and IPA, are absorbed from the gut and can exert systemic effects. researchgate.net Given its structure, this compound is a structural analog of these naturally occurring indole-alkyl derivatives, suggesting it may interact with or be processed by similar metabolic systems.

Table 1: Key Metabolites of the Tryptophan-Indole Pathway This table is interactive. You can sort the columns by clicking on the headers.

| Metabolite | Precursor | Key Mediating Organisms (Examples) |

|---|---|---|

| Indole | Tryptophan | Escherichia coli, Bacteroides spp., Clostridium spp. nih.govmdpi.comnih.gov |

| Indole-3-Pyruvic Acid (IPyA) | Tryptophan | Aromatic amino acid aminotransferases in various bacteria nih.gov |

| Indole-3-Acetic Acid (IAA) | Tryptophan, Indole-3-Acetamide, Indole-3-Pyruvic Acid | Lactiplantibacillus plantarum, Clostridium spp. nih.govnih.gov |

| Indole-3-Propionic Acid (IPA) | Indole-3-Pyruvic Acid (via Indoleacrylic Acid) | Clostridium sporogenes nih.gov |

| Indole-3-Lactic Acid (ILA) | Indole-3-Pyruvic Acid | Lactobacillus spp. nih.gov |

The gut microbiota plays a definitive role in the biotransformation of tryptophan and its derivatives. frontiersin.orgnih.gov Bacteria possessing the enzyme tryptophanase, such as Escherichia coli and various species of Bacteroides and Clostridium, directly convert tryptophan into indole, pyruvate, and ammonia (B1221849). nih.govfrontiersin.org The composition of the gut microbiome can therefore significantly influence the profile and concentration of indole metabolites produced. nih.govmdpi.com

This microbial activity is crucial for the initial processing of many indole-containing xenobiotics. The structural similarity of this compound to microbial metabolites like IPA suggests that its stability and initial transformation could be influenced by the metabolic activity of gut bacteria. Microbial enzymes could potentially hydrolyze the propanamide side chain or modify the indole ring, representing a first pass metabolism before absorption and further hepatic processing. The degradation of indole and its derivatives by various microorganisms through aerobic and anaerobic pathways has been well-documented. researchgate.netscienceopen.comnih.gov

Enzymatic Biotransformation and Metabolite Identification in Research Models

Following absorption, xenobiotics like this compound are subject to extensive enzymatic biotransformation, primarily in the liver. This process, divided into Phase I and Phase II reactions, is designed to increase the compound's water solubility to facilitate excretion. criver.comsimpleandpractical.com

Cytochrome P450 (CYP450) Enzymes: The CYP450 superfamily of enzymes is central to Phase I metabolism of a vast number of compounds, including indoles. researchgate.netnih.gov Studies on indole itself show that it is metabolized in the liver to 3-hydroxyindole (indoxyl) primarily by CYP2A6 and CYP2C19, with contributions from CYP2E1. researchgate.netacs.org For 3-substituted indoles, such as 3-methylindole (B30407), dehydrogenation by CYP enzymes can lead to the formation of reactive electrophilic intermediates. nih.govresearchgate.netutah.edu Given the 2-methyl and 3-propanamide substitutions on its indole ring, this compound is a likely substrate for several CYP isoforms, particularly those known to metabolize other indole derivatives like CYP3A4, which shows high activity towards many indole-based structures. nih.govresearchgate.net

UDP-Glucuronosyltransferases (UGTs): Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. criver.com UGTs are a major family of Phase II enzymes that catalyze glucuronidation, a common pathway for indole derivatives. criver.comxenotech.com The hydroxylated metabolites of indoles are substrates for UGTs, leading to the formation of glucuronide conjugates. xenotech.comnih.gov UGT1A4 is notably involved in the N-glucuronidation of various imidazole (B134444) and triazole-containing compounds and other nitrogen-containing heterocycles. nih.gov UGT1A1, UGT1A9, and UGT2B7 are also key enzymes in the glucuronidation of drugs and xenobiotics. criver.comnih.gov It is highly probable that hydroxylated metabolites of this compound would undergo glucuronidation mediated by these UGT isoforms.

The primary biotransformation pathways for indole-containing compounds are well-established and provide a predictive framework for the metabolism of this compound.

Oxidation: This is a key Phase I reaction catalyzed by CYP450 enzymes. For an indole derivative, oxidation can occur at several positions on the indole ring (e.g., C2, C3, C4, C5, C6, C7) or on the side chain. researchgate.netacs.org Hydroxylation is a common oxidative reaction, as is the dehydrogenation of substituted indoles to form reactive intermediates. nih.govacs.org

Glucuronidation: Following oxidation, the resulting hydroxylated metabolites are readily conjugated with glucuronic acid by UGTs. criver.comnih.gov This process significantly increases the polarity of the metabolite, preparing it for renal or biliary excretion. criver.com N-glucuronidation at the indole nitrogen is also a possible pathway. nih.gov

Sulfation: In addition to glucuronidation, sulfation, catalyzed by sulfotransferases (SULTs), is another important Phase II conjugation pathway for hydroxylated indole metabolites. The conversion of indole to indoxyl sulfate (B86663) in the liver is a prominent example of this pathway. researchgate.netbevital.no

Table 2: Key Enzymes in the Biotransformation of Indole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Enzyme Family | Specific Isoform (Example) | Metabolic Role | Type of Reaction |

|---|---|---|---|

| Cytochrome P450 | CYP2A6, CYP2C19, CYP2E1 | Oxidation of the indole ring researchgate.netacs.org | Phase I |

| Cytochrome P450 | CYP3A4 | Aromatization/Dehydrogenation of indoline/indole structures nih.govresearchgate.net | Phase I |

| UGTs | UGT1A1, UGT1A9 | Glucuronidation of hydroxylated metabolites nih.gov | Phase II |

| UGTs | UGT1A4 | N-glucuronidation of heterocyclic compounds nih.gov | Phase II |

| UGTs | UGT2B7 | Glucuronidation of various substrates nih.govnih.gov | Phase II |

In Vitro Metabolic Stability and Degradation Pathway Elucidation

Assessing the metabolic stability of a new chemical entity is a critical step in early research to predict its in vivo pharmacokinetic profile. researchgate.netresearchgate.net These studies are typically conducted using in vitro systems such as human liver microsomes (HLM) or cryopreserved hepatocytes. researchgate.netnih.gov

The stability of a compound is determined by measuring the rate of its disappearance over time when incubated with these metabolically active systems. nih.gov Key parameters derived from these experiments include the in vitro half-life (t½) and the apparent intrinsic clearance (CLint,app). researchgate.netspringermedizin.de A compound with low metabolic stability (short t½, high CLint) is likely to be rapidly cleared in vivo. researchgate.net

For this compound, an in vitro stability assay would involve incubating the compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for UGT-mediated reactions) and monitoring its concentration using analytical techniques like LC-MS/MS. researchgate.netresearchgate.netnih.gov

Elucidation of the degradation pathways would involve identifying the metabolites formed during these incubations. By analyzing the mass-to-charge ratio and fragmentation patterns of new peaks that appear in the LC-MS analysis, researchers can propose structures for the metabolites. This allows for the identification of the primary sites of metabolic attack on the molecule, confirming whether pathways like hydroxylation of the indole ring, oxidation of the methyl group, or hydrolysis of the amide side chain are occurring. researchgate.net

Table 3: Conceptual Data from an In Vitro Metabolic Stability Assay This table illustrates typical data presentation for metabolic stability studies. Values are hypothetical.

| Compound | Test System | Incubation Time (min) | % Parent Compound Remaining | Calculated t½ (min) | Calculated CLint (µL/min/mg protein) |

|---|---|---|---|---|---|

| Compound X (Low Clearance) | HLM | 0 | 100 | > 60 | < 10 |

| 15 | 95 | ||||

| 30 | 88 | ||||

| 60 | 75 | ||||

| Compound Y (High Clearance) | HLM | 0 | 100 | 5 | 138.6 |

| 5 | 50 | ||||

| 15 | 12.5 |

Computational Chemistry and in Silico Approaches in Research Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(2-methyl-1H-indol-3-yl)propanamide, molecular docking simulations would be employed to forecast its binding affinity and mode of interaction with a specific biological target, such as a protein receptor or enzyme. This method is crucial in the early stages of drug discovery for hit identification and lead optimization.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the target. These poses are then scored based on a scoring function that estimates the binding free energy. The results of molecular docking studies can reveal key information, such as the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding. For instance, hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the target can be identified.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | Tyr234, Ser156, Leu345 |

| Inhibition Constant (Ki) (µM) | 2.5 | - |

| Hydrogen Bonds | 2 | Ser156, Gly157 |

| Hydrophobic Interactions | 5 | Val201, Ala203, Leu345 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Modes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the behavior of the this compound-target complex in a solvated environment that mimics physiological conditions, researchers can gain a deeper understanding of the stability of the binding and the conformational changes that may occur.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the evolution of the system over time. This allows for the analysis of various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of intermolecular interactions like hydrogen bonds. These simulations can validate the binding modes predicted by molecular docking and provide more accurate estimations of binding free energies.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Target Complex

| Parameter | Description | Illustrative Value/Observation |

| Simulation Time | Total duration of the simulation. | 100 ns |

| RMSD of Complex | Measures the average deviation of the complex from its initial structure. | Stable trajectory after 20 ns |

| RMSF of Ligand | Indicates the fluctuation of the ligand's atoms. | Low fluctuation, stable binding |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | Ser156-Ligand: 85% |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations can provide valuable information about its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. DFT can also be used to predict spectroscopic properties, such as infrared and NMR spectra, which can aid in the experimental characterization of the compound. Furthermore, understanding the electronic properties can help in elucidating the mechanism of action at a subatomic level and in designing derivatives with improved activity.

Table 3: Illustrative Electronic Properties of this compound from DFT Calculations

| Electronic Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | 4.6 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 3.2 Debye |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico ADME Prediction for Research Compound Design (methodological focus)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug design that focuses on the pharmacokinetic properties of a compound. These predictive models use the chemical structure of a molecule like this compound to estimate its behavior within an organism. The goal is to identify and filter out compounds with poor ADME profiles early in the research process, thereby reducing the likelihood of late-stage failures.

A variety of computational models are used to predict key ADME parameters. For absorption, properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability are estimated. Distribution is often assessed by predicting plasma protein binding and blood-brain barrier penetration. Metabolism is evaluated by predicting interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Finally, excretion pathways and potential toxicity can also be modeled. These predictions are often guided by established principles such as Lipinski's rule of five, which provides a general guideline for drug-likeness.

Table 4: Illustrative In Silico ADME Prediction for this compound

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this enzyme. |

| Oral Bioavailability | >80% | Good potential for oral administration. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analytical and Characterization Methodologies for Research Compounds

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 3-(2-methyl-1H-indol-3-yl)propanamide, both ¹H and ¹³C NMR spectra would provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

In the ¹H NMR spectrum, distinct resonances would be expected for the protons of the indole (B1671886) ring, the methyl group at the 2-position, the propanamide side chain, and the amide and indole NH protons. mdpi.com The aromatic protons on the indole ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The NH proton of the indole ring often presents as a broad singlet at a high chemical shift (δ > 10 ppm), while the amide (NH₂) protons would also likely appear as a broad singlet. The protons of the ethyl bridge in the propanamide moiety would exhibit characteristic triplet or multiplet splitting patterns due to spin-spin coupling with neighboring protons. The methyl group at the C2 position of the indole ring would give a sharp singlet in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be observed in the highly deshielded region (δ > 170 ppm). The carbon atoms of the indole ring would resonate in the aromatic region (δ 100-140 ppm), with the C2 carbon bearing the methyl group showing a characteristic downfield shift. The carbons of the propanamide side chain and the methyl group would appear in the more shielded, aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations of the indole and primary amide groups. nih.gov The C=O stretching vibration of the amide carbonyl group would typically appear as a strong, sharp band around 1640-1680 cm⁻¹. mdpi.com The C-N stretching of the amide would be observed in the 1400-1450 cm⁻¹ region. Additionally, characteristic bands for the aromatic C-H and C=C stretching of the indole ring would be present in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the indole and propanamide moieties. Common fragmentation pathways for indole derivatives include the cleavage of the side chain at the C3 position, leading to the formation of a stable indolyl-methyl cation. rsc.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (indole): δ 7.0-8.0 ppm; Indole NH: δ > 10 ppm (broad); Amide NH₂: broad singlet; Propanamide CH₂ groups: triplets/multiplets; C2-Methyl: singlet. |

| ¹³C NMR | Amide C=O: δ > 170 ppm; Indole carbons: δ 100-140 ppm; Propanamide and methyl carbons: upfield region. |

| IR | N-H stretch (indole & amide): 3400-3200 cm⁻¹ (broad); C=O stretch (amide): ~1640-1680 cm⁻¹ (strong); Aromatic C-H & C=C stretches. |

| Mass Spectrometry | Molecular ion peak [M]⁺; Fragmentation pattern showing loss of the propanamide side chain. |

Chromatographic Separation and Purity Assessment (e.g., HPLC, UPLC-MS/MS, SFC)

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and starting materials, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Reversed-phase HPLC is a widely used method for the analysis of indole derivatives. nih.govcetjournal.it A typical HPLC method for this compound would employ a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov Detection can be achieved using a UV detector, typically monitoring at wavelengths around 220 nm and 280 nm where indole derivatives exhibit strong absorbance.

For more sensitive and selective analysis, UPLC-MS/MS can be employed. mdpi.comresearchgate.netmdpi.comresearchgate.net UPLC offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.com Coupling the UPLC system to a tandem mass spectrometer allows for the monitoring of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). mdpi.com This provides a high degree of selectivity and allows for accurate quantification even in complex matrices. nih.gov The mass spectrometer would be operated in a positive ion mode, monitoring the transition from the protonated molecular ion [M+H]⁺ to a characteristic fragment ion.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be particularly advantageous for the separation of chiral compounds and can offer faster separations and reduced solvent consumption compared to HPLC. While less commonly reported for simple indole derivatives, SFC could be a viable method for the purification and analysis of this compound, especially if chiral separation were required for any potential enantiomers.

Table 2: General Chromatographic Conditions for the Analysis of Indole Derivatives

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |

|---|---|---|---|

| RP-HPLC | C18 | Water/Acetonitrile or Methanol Gradient (with acid modifier) | UV (220 nm, 280 nm) |

| UPLC-MS/MS | C18 | Water/Acetonitrile or Methanol Gradient (with formic acid) | Mass Spectrometry (MRM mode) |

| SFC | Various (including chiral stationary phases) | Supercritical CO₂ with a co-solvent (e.g., methanol) | UV, MS |

Electrochemical and Voltammetric Methods for Redox Behavior in Research

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable for investigating the redox properties of molecules. Indole derivatives are known to be electroactive and can be oxidized at various electrode surfaces. researchgate.net

The electrochemical behavior of this compound would be primarily governed by the indole nucleus. nih.gov Studies on similar indole-3-substituted compounds, such as indole-3-acetic acid, have shown that the indole ring undergoes an irreversible oxidation process at a positive potential. researchgate.netjlu.edu.cnmdpi.comcapes.gov.br The oxidation potential is dependent on the pH of the supporting electrolyte and the nature of the working electrode. researchgate.netcapes.gov.br

Using a glassy carbon or boron-doped diamond electrode, the cyclic voltammogram of this compound in a suitable buffer solution would be expected to show an irreversible anodic peak corresponding to the oxidation of the indole moiety. researchgate.netcapes.gov.br The exact potential of this peak would provide information about the ease of oxidation of the compound. The presence of the electron-donating methyl group at the C2 position may slightly lower the oxidation potential compared to unsubstituted indole-3-propanamide. Voltammetric studies can also be used to understand the mechanism of oxidation, which for many 3-substituted indoles involves the formation of an intermediate radical cation followed by further reactions. rsc.orgresearchgate.net These electrochemical parameters can be correlated with the compound's potential antioxidant activity or its metabolic fate in biological systems. researchgate.net

Future Research Directions and Unexplored Avenues for 3 2 Methyl 1h Indol 3 Yl Propanamide

Integration of Advanced Research Technologies and High-Throughput Screening

The exploration of the biological potential of 3-(2-methyl-1H-indol-3-yl)propanamide can be significantly accelerated by integrating modern research technologies. High-throughput screening (HTS) methodologies are central to this endeavor, allowing for the rapid assessment of the compound against a vast number of biological targets. ewadirect.comeurofinsdiscovery.com

High-Throughput Screening (HTS): HTS platforms enable the screening of tens of thousands of compounds per week, utilizing automated systems for compound dispensing, reformatting, and data acquisition. eurofinsdiscovery.com For this compound, an HTS campaign could be designed to identify its interactions with various target classes, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. eurofinsdiscovery.com The development of robust and reproducible screening platforms, such as those established for three-dimensional organoid cultures, could provide more physiologically relevant data. nih.gov

Advanced Separation and Analytical Techniques: Techniques like high-performance affinity chromatography (HPAC) have proven valuable for studying the interactions of indole (B1671886) derivatives with proteins like human serum albumin (HSA). unl.edu This method could be employed to investigate the binding characteristics of this compound to plasma proteins, which is a critical determinant of a compound's pharmacokinetic profile. Furthermore, immunoaffinity chromatography, which utilizes monoclonal antibodies with specificity for indole derivatives like indole-3-acetamide, could be adapted for the purification and analysis of this compound and its metabolites. ku.dk

Automated Synthesis: The generation of a library of analogs based on the this compound scaffold can be expedited through automated synthesis platforms. Technologies like acoustic droplet ejection (ADE) allow for the miniaturized and accelerated synthesis of diverse small molecule libraries on a nanomole scale. nih.govrug.nl This approach would facilitate rapid structure-activity relationship (SAR) studies by efficiently producing a wide range of derivatives for biological evaluation. nih.gov

| Technology | Application for this compound | Potential Outcome |

| High-Throughput Screening (HTS) | Screening against diverse target libraries (kinases, GPCRs, etc.). eurofinsdiscovery.comnih.gov | Identification of novel biological targets and initial "hit" compounds. |

| High-Performance Affinity Chromatography (HPAC) | Characterization of binding to plasma proteins like HSA. unl.edu | Understanding of pharmacokinetic properties. |

| Immunoaffinity Chromatography | Purification and quantification of the compound and its metabolites. ku.dk | Facilitation of metabolism and pharmacokinetic studies. |

| Automated Synthesis (e.g., ADE) | Rapid generation of a library of chemical analogs. nih.govrug.nl | Acceleration of SAR studies and lead optimization. |

Exploration of Novel Biological Targets and Mechanistic Applications

While the specific biological targets of this compound are yet to be fully elucidated, research on structurally related indole-3-propanamide derivatives provides a strong basis for future investigations.

A notable study identified an indole-3-propanamide derivative, AD412, as an inhibitor of Janus kinase 3 (JAK3), a key enzyme in T-cell signaling. nih.gov This finding suggests that this compound could also be investigated as a potential modulator of the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. nih.gov

Furthermore, indole derivatives are known to interact with a wide range of receptors and enzymes. For instance, various indole compounds have shown affinity for cannabinoid receptors (CB1 and CB2) and opioid receptors. limef.com The structural features of this compound, particularly the 2-methyl substitution, may influence its selectivity and potency for these or other receptors. Studies on 2-substituted N-piperidinyl indoles have shown that substitution at the 2-position can enhance binding affinity at opioid receptors compared to 3-substituted analogs. nih.gov

Future research should, therefore, involve systematic screening of this compound against a panel of receptors and enzymes implicated in various disease areas, including but not limited to:

Kinases: JAK family, and others involved in cancer and inflammation. nih.govnih.gov

GPCRs: Cannabinoid, opioid, and serotonin (B10506) receptors. limef.com

Nuclear Receptors: Peroxisome proliferator-activated receptors (PPARs), which are targeted by some indolepropionic acid derivatives. researchgate.net

| Potential Target Class | Example Target | Rationale based on Related Compounds |

| Kinases | JAK3 nih.gov | A similar indole-3-propanamide derivative inhibits JAK3. nih.gov |

| GPCRs | Cannabinoid Receptors (CB1/CB2) limef.com | Indole scaffold is common in cannabinoid receptor ligands. limef.com |

| GPCRs | Opioid Receptors nih.gov | 2-substituted indoles show affinity for opioid receptors. nih.gov |

| Nuclear Receptors | PPARs researchgate.net | Indolepropionic acid derivatives are known PPAR agonists. researchgate.net |

Addressing Knowledge Gaps in Structure-Function Relationships and Biotransformation

A thorough understanding of the structure-function relationships (SFR) and biotransformation of this compound is crucial for its development as a research tool or therapeutic lead.

Structure-Function Relationships (SFR): The influence of the 2-methyl group and the propanamide side chain on the biological activity of the indole core needs systematic investigation. SAR studies on related indole derivatives have shown that modifications to the indole ring and its substituents can significantly impact biological activity. nih.govresearchgate.net For example, in a series of indole-based HIV-1 fusion inhibitors, the linkage position between indole rings was found to be critical for activity. nih.gov Similarly, for cannabinoid receptor ligands, the length of the alkyl chain on the indole nitrogen is a key determinant of potency. limef.com Future research should focus on synthesizing and testing analogs of this compound with variations at the N1 position of the indole, modifications of the propanamide chain, and substitution on the benzene (B151609) ring of the indole nucleus.

Biotransformation: The metabolic fate of this compound is currently unknown. However, studies on the metabolism of 3-methylindole (B30407) (skatole) and other indole derivatives provide a predictive framework. The metabolism of 3-methylindole in human liver microsomes involves oxidation to various hydroxylated metabolites and the formation of reactive intermediates. nih.govnih.gov The primary routes of biotransformation for indole compounds often involve cytochrome P450-mediated oxidation of the indole ring and the alkyl side chains. nih.govnih.gov For this compound, potential metabolic pathways could include hydroxylation of the indole ring (at positions 4, 5, or 6), oxidation of the 2-methyl group, and hydrolysis of the amide bond. The degradation of indole-3-acetic acid by bacteria involves oxidation of the indole ring, suggesting that similar pathways could be relevant for the biotransformation of this compound in certain biological systems. nih.gov

| Research Area | Key Questions to Address | Proposed Approach |

| Structure-Function Relationships | How do the 2-methyl group and propanamide chain influence activity? | Synthesis and biological testing of a focused library of analogs. researchgate.net |

| Biotransformation | What are the major metabolites and metabolic pathways? | In vitro metabolism studies using liver microsomes and in vivo studies in animal models. nih.gov |

| Metabolic Stability | How can the metabolic stability of the compound be improved? | Introduction of metabolic blocking groups, such as fluorine, into the structure. researchgate.net |

Design and Synthesis of Chemically Modified Analogs for Enhanced Research Utility

The design and synthesis of chemically modified analogs of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties, thereby enhancing their utility as research tools.

Strategies for Analog Design: Based on the known SAR of other indole derivatives, several strategies can be employed for the design of novel analogs:

Modification of the Indole N1 Position: Alkylation or arylation at the N1 position can significantly modulate biological activity. For example, the introduction of a 4-chlorobenzyl group at the N1 position of an indole-3-propanamide derivative was key to its JAK3 inhibitory activity. nih.gov

Substitution on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene portion of the indole ring can influence both the electronic properties and the metabolic stability of the molecule. researchgate.netresearchgate.net

Variation of the Propanamide Moiety: The amide portion of the side chain can be replaced with other functional groups such as esters, sulfonamides, or ureas to explore different interactions with biological targets. researchgate.net The length and branching of the alkyl chain can also be varied.

Introduction of Conformational Constraints: The synthesis of cyclic analogs can provide valuable information about the bioactive conformation of the molecule and may lead to increased potency and selectivity. curtin.edu.au

Synthetic Methodologies: A variety of synthetic methods are available for the preparation of indole derivatives. researchgate.netnih.govnih.gov The synthesis of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives has been reported, involving the coupling of tryptamine (B22526) derivatives with indole-3-substituted carboxylic acids. researchgate.net Similar coupling strategies can be employed for the synthesis of analogs of this compound.

| Modification Strategy | Rationale | Example from Literature |

| N1-Substitution | Modulate activity and selectivity. | N1-(4-chlorobenzyl) substitution in a JAK3 inhibitor. nih.gov |

| Benzene Ring Substitution | Improve metabolic stability and electronic properties. | Fluorination of indoles to reduce oxidative metabolism. researchgate.net |

| Side Chain Modification | Explore different binding interactions. | Replacement of ketone with an amide to avoid covalent binding. researchgate.net |

| Cyclization | Introduce conformational constraints to enhance potency. | Synthesis of cyclic indole amides for various biological applications. curtin.edu.au |

Q & A

Q. What techniques validate target engagement in cellular assays?

- Fluorescence polarization assays or surface plasmon resonance (SPR) quantify direct binding to purified receptors. For intracellular targets, use CRISPR-Cas9 knockout models to confirm activity loss in target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products